![molecular formula C8H11ClFNO2 B2375039 [5-(2-Fluoroethoxy)pyridin-2-yl]methanol;hydrochloride CAS No. 2247102-31-2](/img/structure/B2375039.png)
[5-(2-Fluoroethoxy)pyridin-2-yl]methanol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(2-Fluoroethoxy)pyridin-2-yl]methanol;hydrochloride is a chemical compound with the molecular formula C8H10FNO2·HCl and a molecular weight of 207.63 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a fluoroethoxy group attached to the pyridine ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Applications De Recherche Scientifique
[5-(2-Fluoroethoxy)pyridin-2-yl]methanol;hydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mécanisme D'action
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Méthodes De Préparation
The synthesis of [5-(2-Fluoroethoxy)pyridin-2-yl]methanol;hydrochloride typically involves the reaction of 2-chloropyridine with 2-fluoroethanol in the presence of a base to form the intermediate [5-(2-Fluoroethoxy)pyridin-2-yl]methanol. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt . The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as toluene or ethanol.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
[5-(2-Fluoroethoxy)pyridin-2-yl]methanol;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The fluoroethoxy group can be substituted with other functional groups such as alkyl or aryl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles like alkyl halides or aryl halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Comparaison Avec Des Composés Similaires
Similar compounds to [5-(2-Fluoroethoxy)pyridin-2-yl]methanol;hydrochloride include other pyridine derivatives with different substituents. For example:
[5-(2-Methoxyethoxy)pyridin-2-yl]methanol: Contains a methoxyethoxy group instead of a fluoroethoxy group.
[5-(2-Chloroethoxy)pyridin-2-yl]methanol: Contains a chloroethoxy group instead of a fluoroethoxy group.
[5-(2-Bromoethoxy)pyridin-2-yl]methanol: Contains a bromoethoxy group instead of a fluoroethoxy group.
The uniqueness of this compound lies in the presence of the fluoroethoxy group, which imparts specific chemical and biological properties that are distinct from those of its analogs .
Propriétés
IUPAC Name |
[5-(2-fluoroethoxy)pyridin-2-yl]methanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2.ClH/c9-3-4-12-8-2-1-7(6-11)10-5-8;/h1-2,5,11H,3-4,6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEGNFLKDVRYPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OCCF)CO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
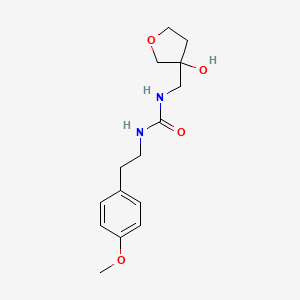
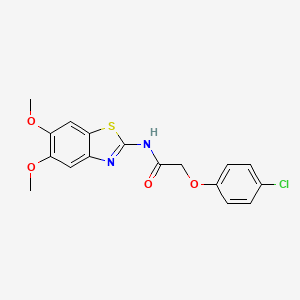
![(5-{[(4-chlorophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetic acid](/img/structure/B2374961.png)
![[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/new.no-structure.jpg)

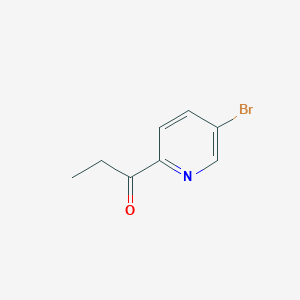
![7-[3-(1,3-benzothiazol-2-ylsulfanyl)-2-methylpropyl]-3-methyl-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2374968.png)
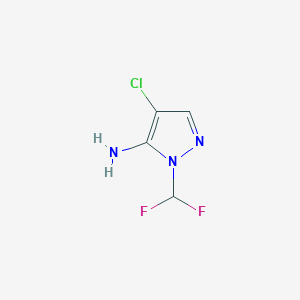
![(2S)-2-{[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]formamido}propanoic acid](/img/structure/B2374970.png)
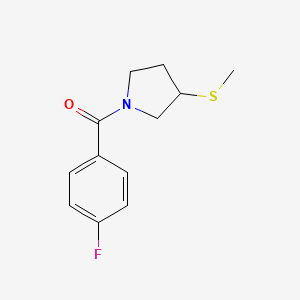
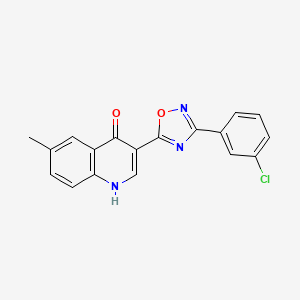
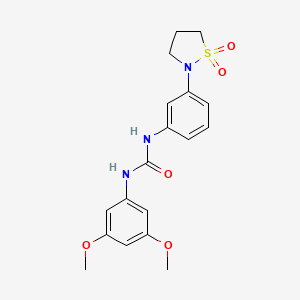
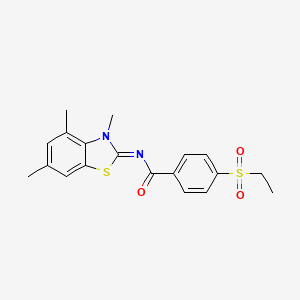
![2-[6-FLUORO-3-(4-METHOXYBENZOYL)-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]-N-(4-FLUOROPHENYL)ACETAMIDE](/img/structure/B2374978.png)
